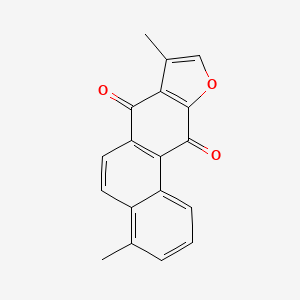
Isotanshinone I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'isotanshinone I implique plusieurs étapes, à partir de l'extraction de la matière première de la Salvia miltiorrhiza. Le processus comprend :
Extraction : Les racines de Salvia miltiorrhiza sont séchées et broyées en une poudre fine. La poudre est ensuite soumise à une extraction par solvant à l'aide d'éthanol ou de méthanol.
Isolation : L'extrait est concentré et soumis à des techniques chromatographiques pour isoler l'this compound.
Purification : Le composé isolé est ensuite purifié par recristallisation ou d'autres méthodes de purification pour obtenir de l'this compound pur.
Méthodes de production industrielle : La production industrielle de l'this compound suit des étapes similaires, mais à plus grande échelle. Des techniques avancées telles que l'extraction par fluide supercritique et la chromatographie liquide haute performance sont utilisées pour améliorer le rendement et la pureté .
Analyse Des Réactions Chimiques
Types de réactions : L'isotanshinone I subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former différents dérivés quinoniques.
Réduction : Les réactions de réduction peuvent convertir l'this compound en sa forme hydroquinone.
Substitution : Elle peut subir des réactions de substitution, en particulier au niveau de la partie quinone.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions douces à modérées.
Principaux produits : Les principaux produits formés par ces réactions comprennent divers dérivés quinoniques et hydroquinoniques, qui possèdent des propriétés pharmacologiques distinctes .
4. Applications de la recherche scientifique
L'this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme précurseur pour synthétiser d'autres composés bioactifs.
Biologie : Des études ont montré son potentiel dans la modulation des voies biologiques, en particulier dans l'inflammation et l'apoptose.
Médecine : Elle a été étudiée pour ses propriétés anticancéreuses, anti-inflammatoires et antioxydantes. .
Industrie : L'this compound est utilisée dans le développement de produits pharmaceutiques et nutraceutiques.
5. Mécanisme d'action
Le mécanisme d'action de l'this compound implique plusieurs cibles moléculaires et voies :
Anti-inflammatoire : Elle inhibe le recrutement des neutrophiles et favorise la résolution de l'inflammation en ciblant des voies de signalisation spécifiques.
Anticancéreuse : Elle induit l'apoptose et l'autophagie dans les cellules cancéreuses en régulant le cycle cellulaire et en inhibant la prolifération, l'invasion et la métastase
Applications De Recherche Scientifique
Isotanshinone I has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Studies have shown its potential in modulating biological pathways, particularly in inflammation and apoptosis.
Medicine: It has been investigated for its anticancer, anti-inflammatory, and antioxidant properties. .
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of isotanshinone I involves several molecular targets and pathways:
Anti-inflammatory: It inhibits the recruitment of neutrophils and promotes the resolution of inflammation by targeting specific signaling pathways.
Anticancer: It induces apoptosis and autophagy in cancer cells by regulating the cell cycle and inhibiting proliferation, invasion, and metastasis
Comparaison Avec Des Composés Similaires
L'isotanshinone I est structurellement similaire à d'autres tanshinones, telles que la tanshinone I et la tanshinone IIA. elle présente des profils pharmacologiques uniques :
Tanshinone I : Propriétés anti-inflammatoires et anticancéreuses similaires, mais diffère par ses cibles moléculaires et voies spécifiques.
Tanshinone IIA : Connue pour ses bienfaits cardiovasculaires, en particulier pour sa protection contre les lésions d'ischémie-reperfusion
Composés similaires :
- Tanshinone I
- Tanshinone IIA
- Cryptotanshinone
- Dihydrotanshinone
L'this compound se distingue par sa combinaison unique d'activités anti-inflammatoires et anticancéreuses, ce qui en fait un composé précieux pour la recherche et le développement futurs.
Propriétés
IUPAC Name |
4,8-dimethylnaphtho[2,1-f][1]benzofuran-7,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)18-14(16(13)19)10(2)8-21-18/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKZSUXWBGUGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C4=C(C3=O)C(=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the potential therapeutic benefits of Isotanshinone I in the context of Alzheimer's disease?
A1: [] this compound, a diterpenoid quinone found in Salvia Miltiorrhiza, exhibits promising anti-amyloidogenic properties. Research suggests that it can interact with aromatic amino acids like phenylalanine, which are present in amyloid-β (Aβ) peptides. This interaction may interfere with the π–π stacking interactions that drive the aggregation of Aβ peptides into amyloid fibrils, a hallmark of Alzheimer’s disease. While further investigation is needed, this potential to inhibit amyloid formation makes this compound an interesting candidate for Alzheimer's disease treatment research. []
Q2: Does this compound exhibit anti-inflammatory effects, and if so, what is the underlying mechanism?
A2: [, , ] Yes, both in vitro and in vivo studies suggest that this compound exhibits anti-inflammatory properties. [, , ] While the exact mechanism is still under investigation, studies point towards its ability to modulate the activity of Kupffer cells, a type of macrophage found in the liver. [, , ] Specifically, this compound appears to inhibit the lipopolysaccharide (LPS)-induced activation and proliferation of Kupffer cells, subsequently reducing the production of pro-inflammatory cytokines like TNFα, IL-6, and IL-8. [, , ] This modulation of the inflammatory response suggests a potential therapeutic application of this compound in inflammatory diseases.
Q3: Are there any structural analogs of this compound with improved anti-inflammatory activity?
A3: [] Yes, research on structural analogs of this compound is ongoing, and several derivatives have demonstrated promising anti-inflammatory effects. [] For instance, a methoxy-substituted Tanshinone analog (compound 39 in the cited study) showed a specific ability to accelerate the resolution of inflammation in a zebrafish model without compromising the organism's host defense mechanisms. [] This finding highlights the potential of structure-activity relationship (SAR) studies in identifying this compound derivatives with enhanced therapeutic profiles for inflammatory diseases.
Q4: What analytical techniques are commonly employed to characterize and quantify this compound?
A4: [, ] Various analytical techniques are employed for the characterization and quantification of this compound. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural elucidation. [] For quantification, High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including UV-Vis and mass spectrometry, is frequently used. [] These techniques allow researchers to isolate, identify, and accurately measure the concentration of this compound in complex mixtures and biological samples.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



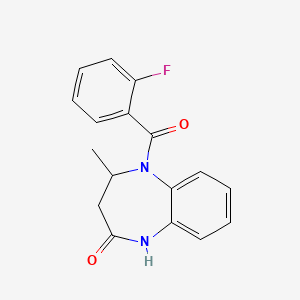

![9-cyclohexyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2780735.png)
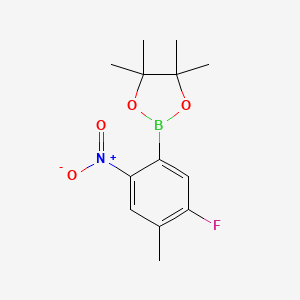
![5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2780738.png)

![(2Z)-6-bromo-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2780742.png)
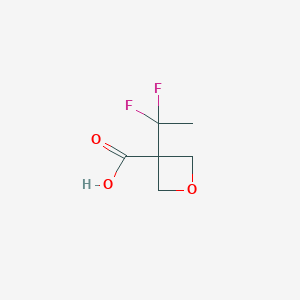
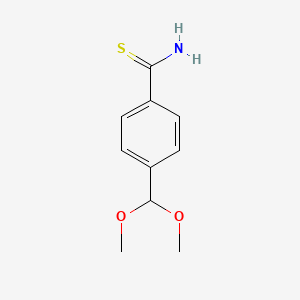
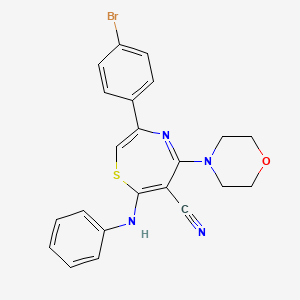
![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2780749.png)
